
(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone" is a complex organic molecule. Its structure suggests potential applications in various fields, including medicinal chemistry and materials science, due to its unique combination of functional groups and potential for bioactivity.
Synthesis Analysis
The synthesis of related fluorophenyl-piperidinyl methanone compounds involves multiple steps, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. For example, the synthesis and radiosynthesis of similar compounds have been detailed, showing the preparation of tributylstannyl precursors followed by electrophilic iododestannylation with high radiochemical purity and specific activity (Blanckaert et al., 2005).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular structure of similar compounds, revealing that piperidine rings often adopt a chair conformation, indicating a stable configuration. Such studies also highlight the importance of intramolecular hydrogen bonds and various intermolecular interactions, including π-π stacking, which could contribute to the stability and reactivity of the molecule (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of fluorophenoxy and piperidinyl groups, which can participate in various chemical reactions including nucleophilic substitution and oxidation-reduction processes. The specific functional groups present in the compound suggest it may undergo reactions typical of ketones, ethers, and sulfonamides.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of related compounds can be influenced by the molecular structure. For instance, the log P value of a related compound was found to be 1.5, indicating its hydrophilic-lipophilic balance, which affects its solubility in different solvents (Blanckaert et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A novel heterocyclic compound, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, was evaluated for its antiproliferative activity and characterized using a variety of techniques, including IR, 1H NMR, and X-ray diffraction. This study contributes to the understanding of structural features essential for biological activity (Prasad et al., 2018).
Antimicrobial and Antitubercular Activities
- Research into aryloxyethylamine derivatives has shown promise in neuroprotective activities, both in vitro and in vivo, suggesting these compounds could serve as a basis for developing new anti-ischemic stroke agents. The detailed structural analysis and biological activity assessments provide a foundation for future therapeutic exploration (Zhong et al., 2020).
Neuroprotective Effects
- Aryloxyethylamine derivatives have been investigated for their neuroprotective potential, with several compounds demonstrating effectiveness against glutamate-induced cell death in PC12 cells. This research suggests the therapeutic potential of these compounds for neuroprotection and anti-ischemic activities (Zhong et al., 2020).
Chemical Synthesis and Polymerization
- Phenoxy ring-substituted isopropyl phenylcyanoacrylates were prepared and copolymerized with styrene, showcasing the versatility of the chemical structure for polymer science applications. This synthesis and copolymerization process highlights the compound's utility in creating materials with specific chemical properties (Whelpley et al., 2022).
Eigenschaften
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-10-12-24(13-11-21)22(25)17-4-3-5-20(14-17)28-19-8-6-18(23)7-9-19/h3-9,14,16,21H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMICAIBOLGWCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

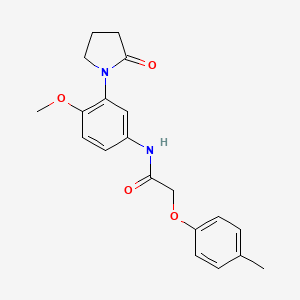
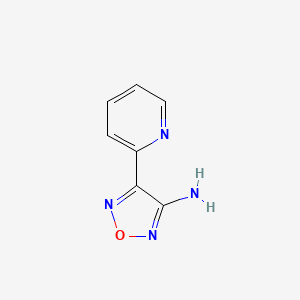
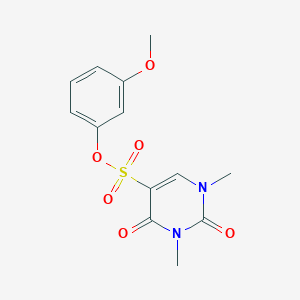
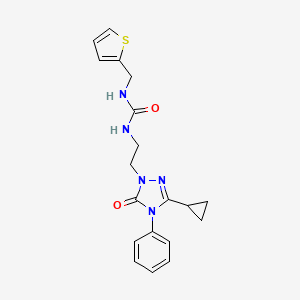

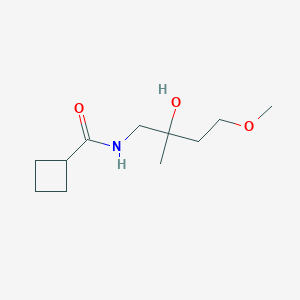
![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)
![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

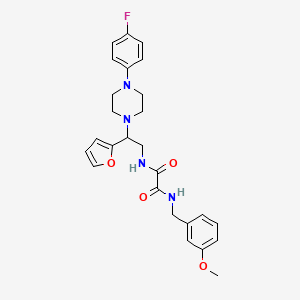
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
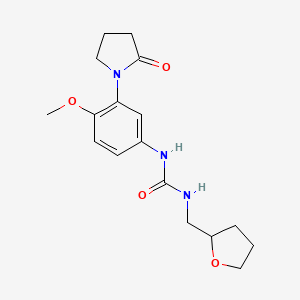
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)
